![molecular formula C12H12N4O3 B213811 N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213811.png)
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as BZNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZNA belongs to the class of pyrazole derivatives and is synthesized using a specific method that involves the reaction of benzyl bromide with 4-nitro-1H-pyrazole in the presence of sodium hydride.
Wirkmechanismus
The exact mechanism of action of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has also been shown to decrease the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Additionally, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide also exhibits good stability under normal laboratory conditions. However, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has some limitations as well. It has low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has not yet been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could investigate the potential of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide and its potential side effects. Overall, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has significant potential as a therapeutic agent, and further research is needed to fully understand its pharmacological properties.
Synthesemethoden
The synthesis of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the reaction of benzyl bromide with 4-nitro-1H-pyrazole in the presence of sodium hydride. The reaction takes place at room temperature, and the product is obtained after purification using column chromatography. The yield of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is typically around 70-80%, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has also been investigated for its anticancer activity, and it has been found to inhibit the growth of various cancer cell lines. Additionally, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
Produktname |
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
---|---|
Molekularformel |
C12H12N4O3 |
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
N-benzyl-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O3/c17-12(13-6-10-4-2-1-3-5-10)9-15-8-11(7-14-15)16(18)19/h1-5,7-8H,6,9H2,(H,13,17) |
InChI-Schlüssel |
RUIFSNLJFQVWPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Löslichkeit |
35.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.